molecular formula C13H11ClN2O B1384522 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride CAS No. 878770-54-8

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride

Cat. No.: B1384522
CAS No.: 878770-54-8
M. Wt: 246.69 g/mol
InChI Key: UCLLECODCWOJTA-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring fused to a phenol group, with a hydrochloride salt form to enhance its solubility and stability.

Biochemical Analysis

Biochemical Properties

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism. It also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways that control cell proliferation, apoptosis, and differentiation. Additionally, it can alter the expression of genes involved in these processes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance. These interactions are essential for understanding the compound’s impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride can be achieved through various methods. One common approach involves the oxidative condensation of p-nitrobenzaldehyde and 1,2-phenylenediamine in dimethylformamide (DMF) and nitrobenzene, followed by the reduction of the nitro group using sodium borohydride (NaBH4) in methanol (CH3OH) in the presence of copper chloride (CuCl) . Another method involves the reaction of p-aminobenzoic acid with o-phenylenediamine under reflux in hot syrupy o-phosphoric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzimidazoles.

Scientific Research Applications

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thiabendazole
  • Parbendazole
  • Mebendazole
  • Albendazole
  • Cambendazole
  • Flubendazole

Comparison: 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride is unique due to its specific structural features, such as the phenol group attached to the benzimidazole ring.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O.ClH/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13;/h1-8,16H,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLLECODCWOJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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